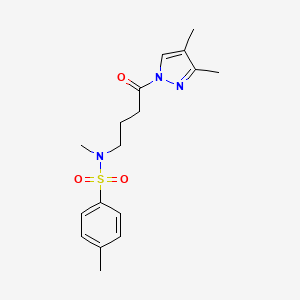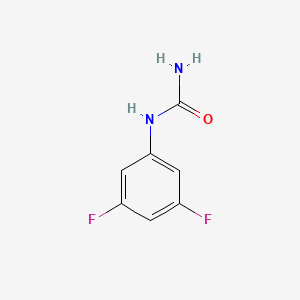![molecular formula C26H20F2N4O2 B2438355 2-[8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide CAS No. 931929-55-4](/img/structure/B2438355.png)
2-[8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H20F2N4O2 and its molecular weight is 458.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipsychotic Potential and Dopamine Receptor Interaction
A study detailed the synthesis and pharmacological evaluation of a series of compounds similar in structure, focusing on their potential antipsychotic effects and interactions with dopamine receptors. Notably, a compound within this series was found to exhibit antipsychotic-like properties in behavioral animal tests without interacting with D2 dopamine receptors, a characteristic distinct from clinically available antipsychotic agents. This finding suggests that compounds of this structural class might offer new avenues for antipsychotic drug development with potentially reduced side effects associated with dopamine receptor interaction (Wise et al., 1987).
Novel Synthesis Approaches and Antimicrobial Activity
Research on derivatives of 2-pyrazolin-5-one, which share a core structural motif with the query compound, has led to the development of novel synthesis methods and the exploration of their properties, including antimicrobial activity. These studies not only expand the chemical toolbox for creating new compounds but also explore their potential applications in treating microbial infections (Coutts & El-Hawari, 1977).
Cancer Research and Drug Development
Investigations into similar quinoline and pyrazole derivatives have identified their potential in cancer research, particularly in the development of anticancer agents. For instance, certain quinoline-based compounds have been synthesized and evaluated for their ability to act as prodrugs in cancer therapy, highlighting the significance of this chemical framework in medicinal chemistry and drug design (Tian et al., 2018).
Antimycobacterial Activity
A notable study synthesized novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from related structures, which were then evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis. This research underscores the potential of compounds with similar structural elements in addressing infectious diseases, particularly tuberculosis, which remains a significant global health challenge (Kantevari et al., 2011).
properties
IUPAC Name |
2-[8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O2/c1-16-2-9-20(10-3-16)29-24(33)15-32-26(34)22-14-31(13-17-4-6-18(27)7-5-17)23-11-8-19(28)12-21(23)25(22)30-32/h2-12,14H,13,15H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVUFTXTIRARGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2438272.png)
![Tert-butyl N-[2-(6-bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate](/img/structure/B2438273.png)
![2-[4-(benzylamino)-2-oxoquinazolin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2438276.png)
![2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2438277.png)


![1-(2-Chloro-4-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2438282.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-chlorophenyl)methanone](/img/structure/B2438286.png)

![Ethyl 4-[[2-(2,4-dichlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2438292.png)
![N-(3,4-dimethylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2438293.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2438294.png)
